molecular formula C18H18BrN2O4PS B295407 O-(2-bromophenyl) O-ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamidothiophosphate

O-(2-bromophenyl) O-ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamidothiophosphate

Cat. No.: B295407
M. Wt: 469.3 g/mol
InChI Key: WBARMRINRVSPSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-(2-bromophenyl) O-ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamidothiophosphate is a complex organic compound that belongs to the class of isoindole-1,3-dione derivatives These compounds are known for their diverse biological and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-bromophenyl) O-ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamidothiophosphate typically involves multiple steps. One common method involves the condensation of phthalic anhydride with primary amines to form isoindole-1,3-dione derivatives The reaction conditions often require the use of organic solvents such as toluene and catalysts like palladium acetate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

O-(2-bromophenyl) O-ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamidothiophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoindole-1,3-dione compounds .

Scientific Research Applications

O-(2-bromophenyl) O-ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamidothiophosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of O-(2-bromophenyl) O-ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamidothiophosphate involves its interaction with specific molecular targets. The bromophenoxy group can interact with proteins and enzymes, potentially inhibiting their activity. The ethoxyphosphinothioyl group may also play a role in modulating the compound’s biological activity by interacting with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of O-(2-bromophenyl) O-ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamidothiophosphate lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the bromophenoxy and ethoxyphosphinothioyl groups enhances its potential for targeted interactions with biological molecules, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H18BrN2O4PS

Molecular Weight

469.3 g/mol

IUPAC Name

2-[2-[[(2-bromophenoxy)-ethoxyphosphinothioyl]amino]ethyl]isoindole-1,3-dione

InChI

InChI=1S/C18H18BrN2O4PS/c1-2-24-26(27,25-16-10-6-5-9-15(16)19)20-11-12-21-17(22)13-7-3-4-8-14(13)18(21)23/h3-10H,2,11-12H2,1H3,(H,20,27)

InChI Key

WBARMRINRVSPSG-UHFFFAOYSA-N

SMILES

CCOP(=S)(NCCN1C(=O)C2=CC=CC=C2C1=O)OC3=CC=CC=C3Br

Canonical SMILES

CCOP(=S)(NCCN1C(=O)C2=CC=CC=C2C1=O)OC3=CC=CC=C3Br

Origin of Product

United States

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